molecular formula C8H13N3O B1286786 5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine CAS No. 1016707-50-8

5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1286786
CAS RN: 1016707-50-8
M. Wt: 167.21 g/mol
InChI Key: SFCHBJCTQQMHET-UHFFFAOYSA-N
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Description

The compound 5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine is a derivative of the 1,3,4-oxadiazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms in the ring. These structures are known for their diverse biological activities and are considered privileged scaffolds in medicinal chemistry . Although the specific compound 5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine is not directly mentioned in the provided papers, the general class of 1,3,4-oxadiazoles is well-studied for various pharmacological activities .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of hydrazides with various reagents to form the oxadiazole core. For instance, the synthesis of 5-aryl-1,3,4-oxadiazoles can be achieved by reacting hydrazides with isocyanates to form hydrazine-1-carboxamides, followed by cyclization using p-toluenesulfonyl chloride and triethylamine . Another synthetic approach involves the decarboxylative cyclization reaction by photoredox catalysis between α-oxocarboxylic acids and hypervalent iodine(III) reagents . These methods highlight the versatility in synthesizing oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles is characterized by the presence of a five-membered ring containing one oxygen and two nitrogen atoms. This ring structure can act as a bioisostere for carboxylic acid and carboxamide groups, which is significant in drug design . The presence of substituents on the oxadiazole ring, such as aryl or alkyl groups, can significantly influence the compound's biological activity and interaction with biological targets .

Chemical Reactions Analysis

1,3,4-oxadiazoles can undergo various chemical reactions, including acylation, urea formation, and cyclization to form different derivatives with potential biological activities. For example, acylation of amino oxadiazoles with acid chlorides can yield acylated compounds, while reaction with isocyanates can afford urea derivatives . Additionally, cyclization reactions can lead to the formation of thiazolidinones or other heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure and substituents. These compounds typically exhibit moderate to good yields in their synthesis and can be characterized using techniques such as mass spectrometry, 1H-NMR, and 13C-NMR . The biological activities of these compounds, such as acetylcholinesterase and butyrylcholinesterase inhibition, are often evaluated using spectrophotometric methods, and structure-activity relationships can be identified through these studies .

Scientific Research Applications

Synthesis and Anticancer Applications

5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine is explored for its synthesis and potential applications in anticancer treatments. For example, Liszkiewicz et al. (2003) describe the synthesis of oxadiazole derivatives and their testing for antiproliferative activity in vitro. One compound, in particular, showed cytotoxic activity against human tumor cell lines, indicating its potential as a synthetic agent for cancer treatment (Liszkiewicz, H., Kowalska, M., Wietrzyk, J., & Opolski, A., 2003).

Similarly, Caneschi et al. (2019) synthesized oxadiazole derivatives and evaluated them for anticancer activity. Their study found that certain 1,3,4-oxadiazole derivatives had cytotoxic effects against mammary carcinoma and colon cancer cells, suggesting their potential as therapeutic agents (Caneschi, W., Enes, K. B., de Mendonça, C. C., Fernandes, F. D. S., Miguel, F. B., Martins, J. D. S., le Hyaric, M., Pinho, R. R., Duarte, L., de Oliveira, M. A. L., Dos Santos, H. D., Lopes, M. P., Dittz, D., Silva, H., & Couri, M. R. C., 2019).

Pharmacological Activities

Aggarwal et al. (2020) reviewed the synthesis of 1,2,4-oxadiazole derivatives, highlighting their wide range of medicinal applications. This includes the potential use of 5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine in various therapeutic contexts (Aggarwal, S., Goyal, A., & Kaur, R., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many oxadiazole derivatives have been found to possess biological activity, including antimicrobial, anti-inflammatory, and anticancer properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. In general, care should be taken when handling any chemical compound. Specific safety data would typically be provided by the manufacturer or supplier .

properties

IUPAC Name

5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-8-11-10-7(12-8)5-6-3-1-2-4-6/h6H,1-5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCHBJCTQQMHET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602614
Record name 5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine

CAS RN

1016707-50-8
Record name 5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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